BNTX vs. Naltriben (NTB): Receptor Subtype Selectivity and Functional Antagonism in vivo
BNTX demonstrates strict δ₁-selectivity in functional antagonism of spinal antinociception in mice. When administered subcutaneously (s.c.), BNTX increased the ED50 of the δ₁ agonist DPDPE by 5.9-fold, while having no significant effect on the δ₂ agonist DELT II. In contrast, the comparator naltriben (NTB) increased the ED50 of the δ₂ agonist DELT II by 12.5-fold without altering DPDPE efficacy [1]. This reciprocal selectivity profile is also maintained following intrathecal (i.t.) administration, where BNTX increased DPDPE ED50 by 4-fold, and NTB increased DELT II ED50 by 11-fold [1].
| Evidence Dimension | Subtype-specific functional antagonism (shift in agonist ED50) |
|---|---|
| Target Compound Data | BNTX: 5.9-fold increase (s.c.) and 4-fold increase (i.t.) in DPDPE (δ₁) ED50; no significant change in DELT II (δ₂) ED50 |
| Comparator Or Baseline | Naltriben (NTB): 12.5-fold increase (s.c.) and 11-fold increase (i.t.) in DELT II (δ₂) ED50; no significant change in DPDPE (δ₁) ED50 |
| Quantified Difference | BNTX selectively antagonizes δ₁-mediated antinociception, whereas NTB selectively antagonizes δ₂-mediated antinociception. |
| Conditions | In vivo mouse tail-flick assay; subcutaneous (s.c.) and intrathecal (i.t.) administration |
Why This Matters
This reciprocal functional selectivity enables researchers to definitively dissect δ₁ versus δ₂ receptor contributions in pain models.
- [1] Sofuoglu M, Portoghese PS, Takemori AE. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord. Life Sci. 1993;52(8):769-75. doi: 10.1016/0024-3205(93)90240-4. View Source
